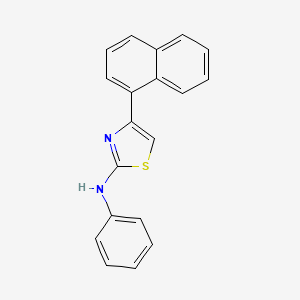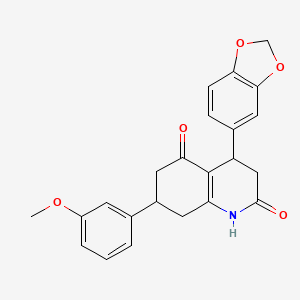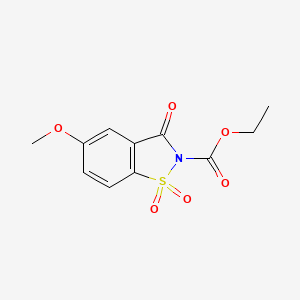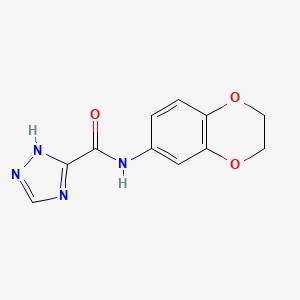
4-(1-naphthyl)-N-phenyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-naphthyl)-N-phenyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C19H14N2S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.08776963 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymeric Materials Development
The synthesis of novel polymeric materials utilizing aromatic amines, including naphthylamine derivatives, has been explored for applications in light-emitting materials. A study by Liou et al. (2006) involved the synthesis of a new class of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties, derived from naphthylamine, showing potential for blue-light-emitting materials due to their high glass-transition temperatures and good mechanical properties. This research underscores the utility of naphthylamine derivatives in developing advanced polymeric materials with potential applications in optoelectronics and photonics (Liou, Hsiao, Chen, & Yen, 2006).
Antimicrobial Agents
Patel and Patel (2017) synthesized novel heterocyclic compounds from 4-(naphthalen-2-yl)thiazol-2-amine, showcasing significant in vitro antibacterial and antifungal activities. This research highlights the potential of naphthylamine derivatives in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Patel & Patel, 2017).
Sensing Applications
In the development of chemosensors for toxic agents, a study by Hu et al. (2016) demonstrated the use of naphthalimide derivatives in fabricating sensors capable of detecting phosgene with high sensitivity. The study emphasizes the role of naphthylamine derivatives in designing sensitive and selective sensors for environmental monitoring and safety applications (Hu, Chen, Jung, Zeng, Lee, Swamy, Zhou, Kim, & Yoon, 2016).
Synthetic Chemistry
Naphthylamine derivatives have been employed as key intermediates in synthetic chemistry for the construction of complex heterocyclic structures. A study by Abdelhamid et al. (2008) showcased the synthesis of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, starting from hydrazonoyl halides and naphthylamine derivatives, demonstrating their broad applicability in creating compounds with potential biological activities (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).
Material Science
In material science, the synthesis and characterization of naphthylamine derivatives have been explored for the development of new materials with unique properties. A study by Gayathri et al. (2019) on N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine detailed its synthesis, crystal structure, and the evaluation of physical parameters, contributing to the understanding of its potential applications in material science (Gayathri, Kamble, Prasad, Bhavya, Lokanath, Mahendra, Laxmana, & Prakash, 2019).
作用機序
Safety and Hazards
将来の方向性
While the specific future directions for “4-(1-naphthyl)-N-phenyl-1,3-thiazol-2-amine” are not available, compounds similar to it have been used in the development of organic light-emitting diodes (OLEDs) . They demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .
特性
IUPAC Name |
4-naphthalen-1-yl-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-2-9-15(10-3-1)20-19-21-18(13-22-19)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMREHAXRPELRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![17-thia-2,9,11,12,14,15-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaene](/img/structure/B5572925.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572933.png)

![8-ethyl-3,3-dimethyl-6-[(tetrahydro-2-furanylmethyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5572950.png)


![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5572973.png)
![3-{[(2-fluoroethyl)amino]sulfonyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5572977.png)
![N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572978.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5572984.png)
![2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5572995.png)

![4-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5573009.png)

